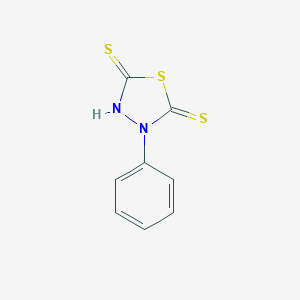

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Description

Properties

IUPAC Name |

3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFUIXXCQSIOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170151 | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17654-88-5 | |

| Record name | Bismuthiol II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delineates a field-proven synthetic protocol, explains the underlying reaction mechanisms, and details the necessary steps for purification and characterization. The methodology is presented with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation for researchers in drug discovery and development.

Introduction and Synthetic Strategy

The 1,3,4-thiadiazole core is a privileged scaffold in modern medicinal chemistry. The introduction of a phenyl group at the 3-position and the presence of two thione functionalities at the 2- and 5-positions create a molecule with unique electronic properties and potential as a versatile building block for more complex bioactive agents.

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction. The selected strategy involves the reaction of phenylhydrazine with an excess of carbon disulfide in a basic medium. This approach is robust and proceeds through a well-understood mechanism involving the formation of a key dithiocarbazate intermediate.

Causality of the Synthetic Route:

-

Phenylhydrazine serves as the nitrogen- and phenyl-group donor, providing the core N-N-Ph backbone of the heterocyclic ring.

-

Carbon Disulfide (CS₂) is a highly versatile C1 synthon. In this reaction, it acts as the source for both thiocarbonyl carbons (C2 and C5) and their attached sulfur atoms. Two equivalents are required for the cyclization.

-

A Base (e.g., Triethylamine or Potassium Hydroxide) acts as a catalyst. It deprotonates the hydrazine, increasing its nucleophilicity to facilitate the initial attack on the electrophilic carbon of CS₂. It also aids in the subsequent proton transfer steps required for cyclization.

The overall transformation is a one-pot procedure that efficiently constructs the target heterocycle from readily available starting materials.

Reaction Mechanism and Workflow

The synthesis proceeds via two primary stages: the formation of a phenyldithiocarbazate intermediate, followed by an intramolecular cyclization with a second equivalent of carbon disulfide, leading to the stable five-membered ring.

Caption: Key mechanistic steps in the formation of the thiadiazolidine ring.

The experimental procedure follows a logical progression from reaction setup to final product isolation, as outlined below.

Caption: High-level overview of the experimental synthesis workflow.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

3.1 Materials and Equipment

-

Reagents: Phenylhydrazine (≥97%), Carbon disulfide (≥99%), Triethylamine (≥99%), Ethanol (95% or absolute), Hydrochloric acid (concentrated), Deionized water.

-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel and flask, standard laboratory glassware, filter paper.

3.2 Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 0.05 | 1 |

| Carbon Disulfide | 76.14 | 11.42 g (9.0 mL) | 0.15 | 3 |

| Triethylamine | 101.19 | 5.06 g (7.0 mL) | 0.05 | 1 |

| Product (Theoretical) | 226.34 | 11.32 g | 0.05 | - |

3.3 Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.41 g, 0.05 mol) in 50 mL of ethanol. Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with gentle stirring.

-

Base Addition: Add triethylamine (5.06 g, 0.05 mol) dropwise to the cooled solution over 5 minutes.

-

Carbon Disulfide Addition: Transfer carbon disulfide (11.42 g, 0.15 mol) to a dropping funnel. Add the CS₂ dropwise to the stirred reaction mixture over 30-40 minutes. Causality Note: This addition must be slow and controlled. The reaction is exothermic, and maintaining a low temperature prevents the volatilization of CS₂ and minimizes the formation of side products. A reddish-orange precipitate may begin to form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

-

Cyclization (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or water bath. Maintain a gentle reflux for 3-4 hours. The color of the mixture will typically darken.

-

Product Precipitation (Work-up): After the reflux period, turn off the heat and allow the flask to cool to room temperature. Cool the mixture further in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3 (check with pH paper). Causality Note: The product exists as a triethylammonium salt in the basic reaction medium. Acidification protonates the molecule, rendering it insoluble in the aqueous ethanol and causing it to precipitate out as a solid.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

-

Purification: The crude product is purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. The experimental data should align with the following expected values for the target structure.

-

Appearance: Yellow to orange crystalline solid.

-

Molecular Formula: C₈H₆N₂S₃

-

Molecular Weight: 226.34 g/mol

-

Melting Point: A sharp melting point is indicative of high purity.

-

FT-IR (KBr, cm⁻¹):

-

~3050-3100 (Aromatic C-H stretch)

-

~1590, 1490 (Aromatic C=C stretch)

-

~1350-1400 (C-N stretch)

-

~1150-1250 (C=S stretch, thiocarbonyl)

-

Absence of N-H stretching bands (~3200-3400) confirms the cyclized structure.

-

-

¹H-NMR (DMSO-d₆, δ ppm):

-

~7.4-7.8 (m, 5H, Ar-H): A multiplet corresponding to the five protons of the phenyl ring.

-

-

Mass Spectrometry (EI-MS):

-

m/z (%): 226 [M]⁺ (Molecular ion peak corresponding to the molecular weight).

-

Successful synthesis is validated when the data from these analytical methods are consistent with the proposed structure of this compound.

References

-

Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]

- Al-Janabi, A. H. R. (2019). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. University of Kerbala.

- Jebas, S. R., et al. (2022). Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies. PubMed Central.

- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926).

- Fadda, A. F. (2017). Reaction of compound 1 with phenyl isothiocyanate.

- El-Mashtoly, S. F., & El-Ghamry, H. A. (2016). Synthesis, characterization and bioactivites of dithiocarbazate Schiff base ligands and their metal complexes.

- Butler, R. N., & O'Donohue, A. M. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, 1387-1393.

- Ugli, J. F. Y., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products.

-

SciSpace. (1987). Top 8 papers published in the topic of Phenyl isothiocyanate in 1987. Retrieved from [Link]

- Eltayeb, N. E., et al. (2018). Molecular design and synthesis of new dithiocarbazate complexes; crystal structure, bioactivities and nano studies. PubMed Central.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 1,3,4-Thiadiazole-2,5-dithiol in Modern Synthesis. Retrieved from [Link]

- Golen, J. A., et al. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. PubMed Central.

- Gomha, S. M., et al. (2017).

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

- Ali, A. M., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.

- Hranjec, M., et al. (2009).

-

Semantic Scholar. (n.d.). THIAZOLIDINONE BASED 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLE: SYNTHESIS AND ANTIMICROBIAL EVALUATION. Retrieved from [Link]

-

Reagents for Organic Synthesis. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

LookChem. (n.d.). 1,3,4-Thiadiazolidine-2,5-dithione,sodium salt (1:2) CAS NO.55906-42-8. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

- Golen, J. A., et al. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione.

-

Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Thiazolidinone based 2, 5-disubstituted-1, 3, 4-thiadiazole: Synthesis and antimicrobial evaluation | Request PDF. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: Navigating a Landscape of Limited Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The query for a comprehensive technical guide on the chemical properties of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione (CAS Number: 17654-88-5) has revealed a notable scarcity of specific, publicly available scientific literature and experimental data for this exact molecule. While its basic identifiers such as molecular formula (C₈H₆N₂S₃) and molecular weight (226.34 g/mol ) are established, detailed characterization including a confirmed melting point, solubility profile, and specific spectral data (¹H NMR, ¹³C NMR, IR) remains largely undocumented in readily accessible chemical databases and research articles.[1]

This guide, therefore, adopts a scientifically rigorous approach by providing a detailed overview of the chemical properties of the broader and extensively studied class of 1,3,4-thiadiazole derivatives. The principles of synthesis, reactivity, and biological activity discussed herein are foundational to understanding the anticipated behavior of this compound. This document will equip researchers with the fundamental knowledge required to approach the synthesis and characterization of this specific compound, while transparently acknowledging the existing data gaps.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[2] The aromaticity of the ring system, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.

Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties.[3] The specific biological activity is often modulated by the nature of the substituents at the 2- and 5-positions of the thiadiazole ring.

Synthesis of 1,3,4-Thiadiazole Derivatives: Established Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-documented, with several reliable methods available to the synthetic chemist. A common and versatile approach involves the cyclization of thiosemicarbazides with various reagents.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A prevalent method for the synthesis of the 1,3,4-thiadiazole core involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The reaction typically proceeds via the formation of an intermediate which then undergoes cyclization, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:

Caption: General synthetic route to 1,3,4-thiadiazole derivatives.

A variety of electrophilic reagents can be employed for the cyclization of thiosemicarbazides, including aromatic aldehydes, isatin, phenyl isothiocyanate, and carbon disulfide, leading to a diverse range of 2,5-disubstituted 1,3,4-thiadiazoles.[4]

Anticipated Chemical Properties of this compound

Based on the structure, which features a phenyl group and two thione functionalities, we can infer some of the expected chemical properties.

| Property | Anticipated Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | The presence of aromatic and heterocyclic rings often leads to a crystalline solid state. |

| Solubility | Expected to be poorly soluble in water and more soluble in polar aprotic organic solvents like DMSO and DMF. | The phenyl group imparts hydrophobicity, while the polar thiadiazolidine ring and thione groups may allow for some solubility in polar organic solvents. |

| Melting Point | A relatively high melting point is anticipated. | The planar structure and potential for intermolecular interactions would contribute to a stable crystal lattice. |

Spectroscopic Characterization of 1,3,4-Thiadiazole Derivatives

While specific data for this compound is not available, the following provides a general guide to the expected spectroscopic features of 1,3,4-thiadiazole derivatives.

Infrared (IR) Spectroscopy:

-

C=N stretching: A characteristic absorption band for the C=N bond within the thiadiazole ring is typically observed in the region of 1650-1550 cm⁻¹.

-

C-S stretching: Absorptions corresponding to C-S stretching vibrations are generally found in the fingerprint region, often between 800-600 cm⁻¹.

-

Aromatic C-H stretching: For derivatives containing a phenyl group, C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

-

C=S stretching: The presence of thione groups (C=S) would give rise to a characteristic absorption, typically in the range of 1250-1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the phenyl ring would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the electronic effects of the thiadiazole ring.

-

¹³C NMR: The carbon atoms of the thiadiazole ring would exhibit characteristic chemical shifts. The C=S carbons of the thione groups are expected to be significantly deshielded and appear at a high chemical shift value, potentially in the range of δ 180-200 ppm. Carbons of the phenyl ring would resonate in the typical aromatic region (δ 120-150 ppm).

Reactivity and Potential Applications in Drug Development

The reactivity of the 1,3,4-thiadiazole ring is influenced by the nature of its substituents. The thione groups in this compound are expected to be key sites of reactivity. They can potentially undergo reactions such as alkylation at the sulfur atom or participate in cycloaddition reactions.

The broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for a variety of therapeutic applications. The structural features of these compounds allow for diverse interactions with biological macromolecules.

Potential Therapeutic Applications of 1,3,4-Thiadiazole Derivatives:

Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.

Conclusion and Future Directions

While a comprehensive technical guide on the specific chemical properties of this compound is currently hindered by a lack of available experimental data, this document provides a robust framework based on the well-established chemistry of the 1,3,4-thiadiazole class of compounds. The synthetic strategies, expected physicochemical properties, and potential biological activities outlined here serve as a valuable resource for researchers interested in this molecule.

Future research efforts should focus on the definitive synthesis and thorough characterization of this compound. The publication of its detailed spectral data, melting point, and solubility profile would be a significant contribution to the field of heterocyclic chemistry and would enable further exploration of its potential applications in medicinal chemistry and materials science.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide. Royal Society of Chemistry. [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Safety and Toxicity Data. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Retrieved from [Link]

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

ResearchGate. (n.d.). (a) Synthesis from dithiols and phosgene. (b) Reaction of.... Retrieved from [Link]

- Hassan, A. A., et al. (2005).

- Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 324-336.

- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-834.

Sources

- 1. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

Characterization of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

While the definitive crystal structure of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione remains to be elucidated through single-crystal X-ray diffraction, a comprehensive understanding of its molecular characteristics is achievable through a synthesis of established synthetic routes, spectroscopic analysis, and comparative structural investigation with related heterocyclic systems. This technical guide provides a consolidated overview of the synthesis, spectroscopic characterization, and a theoretical and comparative structural analysis of this compound. By examining available data and drawing parallels with structurally analogous compounds, we offer insights into its molecular geometry and potential intermolecular interactions, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of this heterocyclic system have demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The inclusion of exocyclic sulfur atoms, as in the dithione form, can further modulate the compound's electronic properties and potential for biological interactions, particularly through coordination with metallic ions in enzymes. The phenyl substituent at the 3-position introduces steric and electronic factors that influence the molecule's conformation and its interactions with biological targets. A thorough characterization of this compound is therefore a critical step in exploring its potential applications.

Synthesis and Characterization

A plausible and documented route for the synthesis of 4-phenyl-1,3,4-thiadiazolidine-5-thiones involves the reaction of ketone phenylhydrazones with carbon disulfide in the presence of a base like sodium hydride in a solvent such as dimethylformamide. This method provides a direct pathway to the desired heterocyclic core.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for analogous compounds:

-

Reaction Setup: To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of the appropriate ketone phenylhydrazone in DMF is added dropwise at 0 °C.

-

Addition of Carbon Disulfide: After stirring for a designated period, carbon disulfide (CS₂) is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

In the absence of single-crystal X-ray data, spectroscopic methods are paramount for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S (thione) groups, typically in the region of 1250-1020 cm⁻¹. The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The N-N and C-N stretching vibrations within the thiadiazolidine ring would also contribute to the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the phenyl group would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton of the thiadiazolidine ring, if present in the tautomeric form, would likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the two thione groups (C=S) are expected to resonate at a significantly downfield chemical shift, potentially in the range of δ 180-200 ppm. The aromatic carbons of the phenyl ring would appear in their characteristic region (δ 120-140 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound, with the molecular ion peak [M]⁺ confirming the elemental composition of C₈H₆N₂S₃. Fragmentation patterns could offer further structural information, such as the loss of the phenyl group or cleavage of the thiadiazolidine ring.

Structural and Comparative Analysis

Although a crystal structure for the title compound is not available, a comparative analysis with a structurally similar compound, 3-phenyl-1,4,2-dithiazole-5-thione , for which crystallographic data has been published, can provide valuable insights.

The crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione reveals a nearly planar molecule, with a very small dihedral angle between the dithiazole and phenyl rings. This planarity is attributed to the extension of π-delocalization between the two ring systems. In the solid state, its molecules are organized in parallel chains, with intermolecular interactions such as aromatic π–π stacking and weak C—H⋯S contacts playing a significant role in the crystal packing.

It is reasonable to hypothesize that this compound would also exhibit a degree of planarity to maximize π-conjugation between the phenyl ring and the thiadiazolidine system. The presence of two thione groups and nitrogen atoms provides ample opportunities for hydrogen bonding and other non-covalent interactions, which would govern its solid-state architecture.

Caption: A visual comparison of the predicted structure of the title compound and the known structure of a close analog.

Theoretical and Computational Analysis

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry and electronic properties of compounds like this compound.

-

Geometry Optimization: DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state. This would allow for a theoretical determination of the planarity of the ring systems.

-

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding potential sites for electrophilic and nucleophilic attack and for predicting intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.

Computational studies on related 1,3,4-thiadiazole derivatives have shown a good correlation between calculated and experimental geometric parameters, lending confidence to the predictive power of this approach for the title compound.

Conclusion and Future Directions

While the definitive solid-state structure of this compound awaits experimental determination via single-crystal X-ray crystallography, this technical guide provides a robust framework for its characterization. The synthesis is achievable through established methods, and spectroscopic techniques offer a reliable means of structural confirmation. Comparative analysis with known structures and the application of computational chemistry provide a strong basis for understanding its molecular geometry and electronic properties.

Future research should prioritize the growth of single crystals suitable for X-ray diffraction to provide unequivocal structural data. This would validate the theoretical predictions and provide a detailed understanding of its intermolecular interactions, paving the way for the rational design of novel derivatives with potential applications in drug development and materials science.

References

- Omar, M. T., & Basyouni, W. M. (1985). Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide. Journal of the Chemical Society, Perkin Transactions 1, 1985-1987.

- Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.

- Mathew, V., Giles, D., & Sudheesh, S. (2010). Synthesis, characterization and biological evaluation of some novel substituted 5-phenyl-1, 3, 4-thiadiazole derivatives for their antibacterial activity. Journal of Pharmacy Research, 3(11), 2743-2746.

- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 3, 4-thiadiazol-2-ylmethyl-1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.

- Foroumadi, A., Kargar, Z., Sakhteman, A., Sharifzadeh, Z., Feyzmohammadi, R., & Shafiee, A. (2006). Synthesis and in vitro antibacterial activity of N-(5-aryl-1, 3, 4-thiadiazol-2-yl) piperazinyl quinolones. Bioorganic & medicinal chemistry letters, 16(10), 2720-2724.

- Kalluraya, B., Chimbalkar, R. M., & Hegde, J. C. (2004). Synthesis, characterization and antibacterial activity of some new 1, 3, 4-thiadiazole derivatives. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 43(6), 1325.

-

Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new triazolo [4, 3-b][1][2][3][4] tetrazines and triazolo [3, 4-b][1][3][5] thiadiazines from 5-hydrazino-1, 2, 4-triazole-3-thione. Bulletin of the Korean Chemical Society, 33(1), 253-258.

- Chou, J. Y., & Lai, J. Y. (2003). Synthesis and properties of novel aromatic poly (1, 3, 4-thiadiazole) s containing ether and isopropylidene or hexafluoroisopropylidene units. Journal of applied polymer science, 87(11), 1789-1796.

- Tsoleridis, C. A., Kourounakis, A. P., & Kourounakis, P. N. (2007). Synthesis and pharmacological evaluation of some new 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 22(3), 345-350.

Sources

- 1. universci.com [universci.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyl-Substituted 1,3,4-Thiadiazole Derivatives

A Note on the Target Analyte: Initial searches for comprehensive spectroscopic data on the specific molecule, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, revealed a scarcity of available peer-reviewed literature. To provide a robust and well-referenced technical guide that adheres to the principles of scientific integrity, this document will focus on the closely related and extensively studied class of phenyl-substituted 1,3,4-thiadiazole derivatives . The principles and methodologies described herein provide a foundational framework applicable to the structural elucidation of a wide range of heterocyclic compounds, including the originally requested analyte, should authenticated samples become available.

Introduction: The 1,3,4-Thiadiazole Core in Modern Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a privileged structure in medicinal and materials science, forming the core of compounds with a wide spectrum of biological activities and valuable photophysical properties.[1][2][3] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic analysis provides the essential toolkit for this characterization, offering a non-destructive window into the molecular architecture.

This guide serves as a detailed exploration of the primary spectroscopic techniques used to elucidate the structure of phenyl-substituted 1,3,4-thiadiazole derivatives. As a Senior Application Scientist, the focus here is not merely on the data but on the causality—why specific spectroscopic signatures appear and how they collectively validate the molecular structure.

Workflow for Synthesis and Spectroscopic Characterization

The journey from synthesis to structural confirmation is a systematic process. A generalized workflow ensures that the material being analyzed is the intended product, a cornerstone of trustworthy scientific reporting.

Caption: Generalized workflow from synthesis to structural validation.

Part 1: Infrared (IR) Spectroscopy - Identifying the Molecular Bonds

Expertise & Rationale: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. Its power lies in detecting the vibrational frequencies of specific bonds. For 1,3,4-thiadiazole derivatives, we are primarily looking for confirmation of the heterocyclic ring formation and the presence of aromatic C-H bonds, while verifying the absence of starting material functionalities (e.g., the carbonyl of a carboxylic acid).

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind ~1-2 mg of the purified, dry sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Key Vibrational Modes

The resulting spectrum provides a "fingerprint" of the molecule. Key absorption bands for a typical 2,5-diphenyl-1,3,4-thiadiazole are summarized below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Rationale & Expected Appearance |

| Aromatic C-H Stretch | 3100 - 3000 | A series of sharp, medium-to-weak bands appearing just above the 3000 cm⁻¹ threshold, confirming the presence of C-H bonds on an sp²-hybridized carbon (the phenyl rings).[4][5] |

| C=N Stretch (Thiadiazole Ring) | 1620 - 1580 | A strong to medium absorption band characteristic of the endocyclic carbon-nitrogen double bond within the thiadiazole core.[6][7] |

| Aromatic C=C Stretch | 1600 - 1450 | One or more sharp bands of variable intensity resulting from the stretching vibrations within the phenyl rings.[4] |

| C-S Stretch (Thiadiazole Ring) | 750 - 650 | A weaker, sharp band in the fingerprint region. While sometimes difficult to assign definitively, its presence is consistent with the C-S bond in the heterocyclic ring.[6][7] |

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. For phenyl-substituted thiadiazoles, NMR confirms the substitution pattern and the magnetic equivalence (or non-equivalence) of atoms.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.[8][9]

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Data Interpretation

The protons on the phenyl rings are the most prominent features. Their chemical shift, multiplicity, and integration provide definitive structural proof.

-

Chemical Shift (δ): Protons on the phenyl rings are deshielded by the aromatic ring current and typically resonate in the δ 7.2 - 8.5 ppm region.[8] The exact position depends on the electronic effects of the thiadiazole ring and any other substituents.

-

Multiplicity: The splitting pattern (e.g., doublet, triplet, multiplet) reveals the number of adjacent protons, confirming the substitution pattern. For a mono-substituted phenyl ring, a complex multiplet is common.

-

Integration: The area under the peaks corresponds to the relative number of protons, which should match the expected molecular structure.

¹³C NMR Data Interpretation

¹³C NMR spectroscopy confirms the number of unique carbon atoms and provides insight into their electronic environment.

-

Thiadiazole Carbons (C2, C5): These are highly deshielded due to their attachment to electronegative nitrogen and sulfur atoms and their involvement in the aromatic system. They typically appear far downfield, in the range of δ 160 - 170 ppm .[8][9]

-

Phenyl Carbons: The carbons of the phenyl rings resonate in the typical aromatic region of δ 120 - 140 ppm .[8] The carbon directly attached to the thiadiazole ring (the ipso-carbon) will have a distinct chemical shift from the others.

| Spectroscopic Data Summary (Hypothetical 2,5-diphenyl-1,3,4-thiadiazole) | |

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.40-7.60 (m, 6H, Ar-H), δ 8.05-8.20 (m, 4H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (C-S), 131.0, 129.5, 127.0, 125.0 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1605 (C=N), 1480 (Ar C=C), 690 (C-S) |

| UV-Vis (DMSO, nm) | λ_max ≈ 300-330 nm |

| MS (ESI+) | m/z = [M+H]⁺ |

Part 3: UV-Visible Spectroscopy - Probing Electronic Structure

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. For conjugated aromatic systems like phenyl-thiadiazoles, this technique provides valuable information about the extent of conjugation. The position of the maximum absorbance (λ_max) is sensitive to the electronic properties of the system.

Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as chloroform, DMSO, or ethanol.[8][10]

-

Data Acquisition: Record the absorption spectrum over a range of ~200-700 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Data Interpretation

Phenyl-substituted 1,3,4-thiadiazoles typically exhibit strong absorption bands in the UV region.

-

λ_max: A strong absorption band is generally observed between 280 nm and 350 nm .[8][10] This band is attributed to the π→π* electronic transition within the conjugated system formed by the phenyl rings and the thiadiazole core. The exact wavelength and intensity (molar absorptivity, ε) can be influenced by substituents on the phenyl rings.

Part 4: Mass Spectrometry - The Final Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, leaving no doubt as to the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Infusion: A dilute solution of the sample is infused into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation

-

Molecular Ion Peak: The primary piece of data is the peak corresponding to the protonated molecule, [M+H]⁺. Its m/z value should match the calculated molecular weight of the target compound plus the mass of a proton. For example, for 2-amino-5-phenyl-1,3,4-thiadiazole (C₈H₇N₃S), the expected [M+H]⁺ peak would be around m/z 178.04.

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern can provide additional structural confirmation, often showing characteristic losses of small neutral molecules or cleavage of the rings.[3]

Conclusion

The structural elucidation of a novel compound like a phenyl-substituted 1,3,4-thiadiazole is a process of accumulating corroborating evidence. No single technique tells the whole story. It is the synergy of IR confirming functional groups, NMR mapping the C-H framework, UV-Vis probing the electronic system, and MS providing the unambiguous molecular weight that builds a self-validating, trustworthy, and authoritative structural assignment. This multi-faceted approach is the bedrock of chemical research and development.

References

-

Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. ResearchGate. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis & characterization of N-thiadiazolyl thiazolidinone derivatives. ResearchGate. Available at: [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2. ResearchGate. Available at: [Link]

-

3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. National Institutes of Health (NIH). Available at: [Link]

-

UV-vis absorption spectra of compounds 1-3. ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Preprints.org. Available at: [Link]

-

Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies. PubMed Central. Available at: [Link]

-

(4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST WebBook. Available at: [Link]

-

Fragments of ¹H NMR spectra of... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

-

3-phenyl[8][11][12]triazolo[3,4-b][6][8][11]thiadiazole-6(5H)-thione. Chemical Synthesis Database. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

-

2,3-Diphenyl-1,3-thiazolidin-4-one. ResearchGate. Available at: [Link]

-

UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl). ResearchGate. Available at: [Link]

-

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST WebBook. Available at: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione Derivatives

This guide provides a comprehensive overview of the synthesis of 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and characterization data.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a dithione functionality at the 2- and 5-positions of the 1,3,4-thiadiazolidine ring, coupled with a phenyl substituent at the 3-position, imparts unique electronic and steric properties to the molecule, making it a valuable building block for the design of novel therapeutic agents and functional materials.

The core structure, this compound, serves as a versatile precursor for the synthesis of a variety of derivatives. Understanding its synthesis is therefore fundamental for the exploration of this chemical space.

Core Synthetic Strategy: From Phenylhydrazine and Carbon Disulfide

The most direct and widely employed method for the synthesis of the this compound core involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a key intermediate, a phenyldithiocarbazate salt, which subsequently undergoes cyclization.

Mechanistic Rationale

The synthesis is a two-step process initiated by the nucleophilic attack of phenylhydrazine on the electrophilic carbon of carbon disulfide. The choice of a strong base, typically potassium hydroxide, is crucial for the deprotonation of the hydrazine, enhancing its nucleophilicity and facilitating the formation of the potassium phenyldithiocarbazate salt.

The subsequent and final step is an intramolecular cyclization. Here, the terminal thiol group of the dithiocarbazate intermediate attacks the carbon of the dithiocarboxylate moiety, leading to the formation of the five-membered 1,3,4-thiadiazolidine ring with the elimination of a molecule of hydrogen sulfide. The presence of the dithione groups is a result of the tautomeric equilibrium within the final ring structure.

dot

Caption: General reaction mechanism for the synthesis.

Detailed Experimental Protocol

This section provides a field-proven, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Sigma-Aldrich |

| Carbon Disulfide | CS₂ | 76.14 | ≥99% | Sigma-Aldrich |

| Potassium Hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 95% | Commercial Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial Grade |

| Hydrochloric Acid | HCl | 36.46 | 37% | Commercial Grade |

Step-by-Step Synthesis Procedure

-

Preparation of Potassium Phenyldithiocarbazate:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of phenylhydrazine (10.8 g, 0.1 mol) in ethanol (20 mL) to the cooled potassium hydroxide solution with continuous stirring.

-

To this mixture, add carbon disulfide (7.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. A pale yellow precipitate of potassium phenyldithiocarbazate will form.

-

-

Cyclization and Isolation of the Product:

-

Filter the precipitated potassium phenyldithiocarbazate and wash it with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Air-dry the salt.

-

Suspend the dried potassium phenyldithiocarbazate in water (100 mL) and cool the suspension in an ice bath.

-

Acidify the suspension by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 2-3.

-

A yellow solid, this compound, will precipitate out.

-

Stir the mixture for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry it in a desiccator over anhydrous calcium chloride.

-

dot

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Accurate characterization of the synthesized compound is paramount for confirming its structure and purity. The following are typical analytical data for this compound.

| Analytical Technique | Expected Observations |

| Melting Point | Approximately 180-185 °C (decomposition may be observed). |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1590 (C=C aromatic stretch), ~1490 (N-Ph stretch), ~1350-1250 (C=S stretch), ~1170 (C-N stretch), ~750 and ~690 (Ar C-H bend). The absence of a strong S-H stretch around 2550 cm⁻¹ suggests the predominance of the dithione tautomer in the solid state. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.3-7.6 (m, 5H, Ar-H). A broad singlet for the N-H proton may be observed depending on the solvent and concentration, typically in the downfield region. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~190-200 (C=S), ~140-145 (Ar-C attached to N), ~128-130 (Ar-C), ~125-127 (Ar-C). The chemical shift of the C=S carbons is highly characteristic. |

| Mass Spectrometry (EI) | m/z (%): [M]⁺ corresponding to the molecular weight of C₈H₆N₂S₃. Fragmentation patterns may include the loss of sulfur atoms and the phenyl group. |

Synthesis of Derivatives

The synthesized this compound is a versatile starting material for the creation of a library of derivatives. The reactive thiol groups (in the tautomeric form) and the secondary amine proton offer multiple sites for functionalization.

A common derivatization is the S-alkylation or S-acylation at the 5-position. For instance, the reaction with alkyl halides in the presence of a base leads to the corresponding 5-(alkylthio)-3-phenyl-1,3,4-thiadiazol-2(3H)-one derivatives. Another important derivative is formed through oxidative condensation, leading to disulfide-bridged dimers like 5,5′-(disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione][1].

Conclusion and Future Perspectives

The synthesis of this compound via the reaction of phenylhydrazine and carbon disulfide is a robust and efficient method for accessing this important heterocyclic core. The straightforward protocol and the availability of starting materials make it an attractive route for both academic research and industrial applications. The rich chemistry of the resulting dithione allows for extensive derivatization, paving the way for the discovery of new molecules with tailored biological activities and material properties. Future research in this area will likely focus on the development of more sustainable and green synthetic methodologies and the exploration of the therapeutic potential of novel derivatives in various disease areas.

References

-

Synthesis and structural investigation of new derivate of 5-mercapto-3-phenyl-1,3,4-thiadiazol-2-thione. ResearchGate. (2025). Available at: [Link]

-

Synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and Study of Its Anti-Inflammatory Activity. ResearchGate. (2024). Available at: [Link]

-

Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones : A Review. (n.d.). Available at: [Link]

Sources

Biological activity of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its Congeners

Abstract

This guide provides a comprehensive technical overview of the biological activities associated with the 1,3,4-thiadiazole scaffold, with a specific focus on the potential of this compound. The 1,3,4-thiadiazole nucleus is a pharmacologically significant scaffold renowned for its broad spectrum of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] While direct biological data on this compound is emerging, its activity can be inferred from the extensive body of research on its chemical class. This document synthesizes mechanistic insights, quantitative biological data, and detailed experimental protocols to provide a foundational understanding for researchers in drug discovery and development. We will explore the synthesis, mechanisms of action, and structure-activity relationships that underscore the therapeutic potential of this versatile heterocyclic system.

Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. It is a bioisostere of pyrimidine and oxadiazole, and its unique physicochemical properties, including its mesoionic nature, allow it to cross cellular membranes and interact with various biological targets.[3] This has made the 1,3,4-thiadiazole nucleus a "privileged scaffold" in medicinal chemistry, forming the core of numerous agents with a wide array of pharmacological activities.[1][4] These activities include, but are not limited to, anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][5]

The subject of this guide, This compound , represents a specific embodiment of this scaffold. Its key structural features are:

-

A saturated thiadiazolidine ring, providing a different stereochemical profile compared to the aromatic thiadiazole.

-

Two thione (C=S) groups at positions 2 and 5, which are potent hydrogen bond acceptors and can chelate metal ions, often contributing to enzyme inhibition.

-

A phenyl group at the 3-position, which can be substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning biological activity.

This guide will delve into the major biological activities demonstrated by the broader class of 1,3,4-thiadiazole derivatives to build a predictive framework for the therapeutic potential of this compound.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives is well-established, typically involving the cyclization of thiosemicarbazides or the thionation of 1,3,4-oxadiazoles.[6][7] The specific synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with carbon disulfide.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative one-pot synthesis. The causality behind this choice is its efficiency and use of readily available starting materials.

-

Reaction Setup: To a stirred solution of phenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add carbon disulfide (1.2 equivalents).

-

Base Addition: Cool the mixture in an ice bath (0-5°C). Slowly add a base such as triethylamine or potassium carbonate (1.5 equivalents) to catalyze the cyclization. The base deprotonates the intermediate, facilitating nucleophilic attack.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The acidification protonates the product, causing it to precipitate.

-

Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

-

Characterization: Confirm the structure of the synthesized compound using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8][9]

Anticancer Activity

Derivatives of 1,3,4-thiadiazole exhibit potent cytotoxic activity against a wide range of human cancer cell lines, including breast, colon, and leukemia.[3][10][11] Their mechanism of action is often multi-targeted, interfering with several key pathways involved in cancer cell proliferation and survival.[12]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many thiadiazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved through the activation of the caspase cascade.[12] Compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death. Some derivatives have also been shown to arrest the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[13]

Visualization: Simplified Apoptosis Pathway

The following diagram illustrates the convergence of apoptotic signaling pathways targeted by 1,3,4-thiadiazole derivatives.

Caption: Apoptotic pathways activated by 1,3,4-thiadiazole compounds.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Imino-thiazolidin-4-one hybrids | MCF-7 (Breast) | 3.85 - 43.5 | [13] |

| 2-(Trifluoromethylphenylamino) derivative | MCF-7 (Breast) | 49.6 | [12] |

| 2-(Trifluoromethylphenylamino) derivative | MDA-MB-231 (Breast) | 53.4 | [12] |

| 5-Aryl-2-amine derivatives | LoVo (Colon) | 2.44 - 62.16 | [14] |

| 5-Aryl-2-amine derivatives | MCF-7 (Breast) | >23.29 | [14] |

| Phenyl-thiadiazole-thiazolidinone derivatives | HCT-116 (Colon) | 6.56 - 7.19 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 200 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, showing efficacy against a broad range of bacteria and fungi.[11][15]

Mechanism of Action

The antimicrobial action of thiadiazoles is varied. In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme 14-α-sterol demethylase. In bacteria, these compounds can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with other essential metabolic pathways. The presence of the N=C-S moiety is considered crucial for this activity.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiazole-thiadiazole thiones | Ralstonia solanacearum | 100 - 200 | [15] |

| Dihydropyrrolidone-thiadiazole hybrids | Staphylococcus aureus | >128 | [15] |

| 2,5-Disubstituted thiadiazoles | Candida albicans | Varies | [17] |

| 5-Phenyl-2-amine derivatives | Staphylococcus aureus | Significant | [11] |

| 5-Phenyl-2-amine derivatives | Aspergillus niger | Significant | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus or C. albicans) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Enzyme Inhibition

The structural features of 1,3,4-thiadiazoles make them effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy.[18]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

AChE is responsible for breaking down the neurotransmitter acetylcholine. Thiadiazole derivatives can act as AChE inhibitors by binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. This increases the levels and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

Quantitative Data: AChE Inhibition

| Compound Class | Inhibition Metric | Value (mM) | Reference |

| Thiazolidin-4-one-thiadiazole hybrid (4o) | pIC₅₀ | 1.30 ± 0.007 | [18] |

| Thiazolidin-4-one-thiadiazole hybrid (4i) | pIC₅₀ | 1.22 ± 0.002 | [18] |

| Imidazolidine-trione derivative (3d) | IC₅₀ (BChE) | 0.00166 | [19] |

| Imidazolidine-trione derivative (3e) | IC₅₀ (AChE) | 0.0138 | [19] |

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is a standard for measuring AChE activity.

-

Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI, the substrate), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add DTNB and ATCI to the wells to start the reaction. The AChE will hydrolyze ATCI to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.

-

Analysis: The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.[18]

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key SAR trends for 1,3,4-thiadiazole derivatives:

-

Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the core are critical. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and binding interactions, thereby modulating potency.[3][12][15] For instance, halogen substitutions often enhance antimicrobial and anticancer activity.

-

The 2,5-Positions of the Thiadiazole Ring: The groups at these positions are crucial for defining the spectrum of activity. Bulky or flexible side chains can influence how the molecule fits into the active site of a target enzyme or receptor. The presence of an amino group at the 2-position is a common feature in many potent anticancer derivatives.[11][14]

-

Hybrid Molecules: Combining the 1,3,4-thiadiazole scaffold with other known pharmacophores (e.g., thiazolidin-4-one, oxadiazole) can lead to hybrid molecules with enhanced or synergistic activity.[13][18]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically active core, giving rise to derivatives with potent anticancer, antimicrobial, and enzyme-inhibiting properties. The extensive research into this chemical class provides a strong foundation for predicting the biological potential of specific, less-studied members like this compound. Its unique dithione and phenyl functionalities make it a compelling candidate for further investigation. Future research should focus on the direct synthesis and systematic biological screening of this compound and its analogs to fully characterize their therapeutic profile and elucidate their specific mechanisms of action. The insights and protocols detailed in this guide serve as a valuable resource for initiating such research endeavors.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Current Topics in Medicinal Chemistry. [Link]

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (n.d.). Kamla Nehru Institute of Management and Technology (Faculty of Pharmacy) Sultanpur UP.

-

1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). Chemical Biology & Drug Design, 81(5), 557-76. [Link]

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025).

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.

-

Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.). RSC Advances. [Link]

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience.

-

Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4,-thiadiazole derivatives. (n.d.). Il Farmaco. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). Molecules. [Link]

-

Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). RSC Advances. [Link]

-

Thiadiazole derivatives as anticancer agents. (n.d.). Pharmacological Reports. [Link]

- Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry.

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). Molecules. [Link]

-

Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. (2010). Orbital: The Electronic Journal of Chemistry. [Link]

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). Molecules. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules. [Link]

-

Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). Scientific Reports. [Link]

-

Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. (2022). IUCrData. [Link]

-

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (n.d.). Acta Crystallographica Section E. [Link]

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research.

- Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (2017). Oriental Journal of Chemistry.

- Synthesis of 1,3,4-Thiadiazoles: Review. (2025).

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]